molecular formula C18H19BrN2O2S B300383 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide

2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide

Cat. No. B300383
M. Wt: 407.3 g/mol
InChI Key: XLDYGJBANODNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide, also known as BPSMA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a member of the acetamide family and has a molecular weight of 428.4 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell survival and proliferation. However, one limitation of using 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is its potential toxicity, which can pose a risk to researchers working with the compound.

Future Directions

There are several future directions for research involving 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide. One area of interest is the development of more potent and selective analogs of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide that exhibit even greater anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide in combination with other anticancer agents to improve treatment outcomes in cancer patients. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide and its potential applications in other areas of scientific research.
In conclusion, 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is a promising chemical compound that has shown significant potential in the field of scientific research, particularly in the area of cancer research. Its potent anticancer activity, combined with its biochemical and physiological effects, make it a valuable tool for studying the mechanisms of cancer cell survival and proliferation. However, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 4-bromoaniline with morpholine to form 2-(4-bromophenyl)morpholine. This intermediate is then reacted with thioacetic acid to yield 2-(4-bromophenylsulfanyl)morpholine. The final step involves the reaction of 2-(4-bromophenylsulfanyl)morpholine with chloroacetyl chloride to form 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide.

Scientific Research Applications

2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is in the field of cancer research. Studies have shown that 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide exhibits potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.

properties

Product Name

2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide

Molecular Formula

C18H19BrN2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C18H19BrN2O2S/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)

InChI Key

XLDYGJBANODNQE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.